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Tris(trimethylsilyl)germane

radical reduction hydrogen atom transfer rate constant

Tris(trimethylsilyl)germane, (Me₃Si)₃GeH, is an organogermanium Group 14 hydride that functions as a stoichiometric hydrogen-atom donor in radical chain reductions. The compound is commercially available at 97% assay from major suppliers, with a density of 0.937 g mL⁻¹ at 25 °C, a boiling point of 80 °C at 5 mmHg, and a refractive index of n²⁰/D 1.4974.

Molecular Formula C9H27GeSi3
Molecular Weight 292.20 g/mol
CAS No. 104164-54-7
Cat. No. B034672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)germane
CAS104164-54-7
Molecular FormulaC9H27GeSi3
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESC[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH]
InChIInChI=1S/3C3H9Si.Ge/c3*1-4(2)3;/h3*1-3H3;
InChIKeySYWSGAXJMRGDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)germane (CAS 104164-54-7): Procurement-Grade Profile of a Group 14 Radical-Based Reducing Agent


Tris(trimethylsilyl)germane, (Me₃Si)₃GeH, is an organogermanium Group 14 hydride that functions as a stoichiometric hydrogen-atom donor in radical chain reductions. The compound is commercially available at 97% assay from major suppliers, with a density of 0.937 g mL⁻¹ at 25 °C, a boiling point of 80 °C at 5 mmHg, and a refractive index of n²⁰/D 1.4974 . Its defining structural feature—a germanium center bearing three bulky trimethylsilyl substituents and a single hydride—confers a substantially weakened Ge–H bond relative to unsubstituted trialkylgermanes, translating into significantly enhanced radical hydrogen-atom donor reactivity [1]. Introduced as a radical reducing agent by Chatgilialoglu and Ballestri in 1995, it has been positioned as an alternative that rivals the H‑atom donor efficiency of tri‑n‑butyltin hydride while avoiding the severe toxicity and purification burdens associated with organotin reagents [1].

Why Tris(trimethylsilyl)germane Cannot Be Interchanged with Generic Silane, Stannane, or Unsubstituted Germane Reducing Agents


Group 14 organometallic hydrides (R₃SiH, R₃GeH, R₃SnH) all participate in radical chain reductions via hydrogen-atom transfer, yet their absolute rate constants for this elementary step span over three orders of magnitude depending on the central metal and the nature of the substituents [1]. Tris(trimethylsilyl)silane (TTMSS)—the most widely adopted non‑tin alternative—donates hydrogen to primary alkyl radicals at only ~4.2 × 10⁵ M⁻¹ s⁻¹ versus 3.1 × 10⁶ M⁻¹ s⁻¹ for (Me₃Si)₃GeH at 25 °C, meaning a seven‑fold difference that directly impacts substrate scope, required stoichiometric excess, and reaction time [1][2]. Unsubstituted tri‑n‑butylgermane (Bu₃GeH) is a further 33‑fold slower still [2]. Conversely, the radical generated from (Me₃Si)₃GeH exhibits lower absolute electronegativity and distinct regiochemical preferences in addition to electron‑rich alkenes compared with the silyl analogue, such that swapping one hydride for another without adjusting the reaction design leads to different product distributions or outright reaction failure [3].

Quantitative Differentiation Evidence: Tris(trimethylsilyl)germane Versus Its Closest Analogs


H-Atom Donor Rate Constant to Primary Alkyl Radicals: (Me₃Si)₃GeH Outperforms Bu₃SnH, TTMSS, and Bu₃GeH

Using the 5‑hexenyl radical cyclization as a calibrated free‑radical clock (kc = 2.5 × 10⁵ s⁻¹ at 25 °C), the absolute rate constant for hydrogen abstraction from (Me₃Si)₃GeH by a primary alkyl radical was determined as kGeH = 3.1 × 10⁶ M⁻¹ s⁻¹ at 25 °C [1]. This places (Me₃Si)₃GeH slightly above Bu₃SnH (~2.3 × 10⁶ M⁻¹ s⁻¹), approximately 7.4‑fold above (Me₃Si)₃SiH (TTMSS, ~4.2 × 10⁵ M⁻¹ s⁻¹), and ~33‑fold above Bu₃GeH (~9.4 × 10⁴ M⁻¹ s⁻¹) under identical conditions [1]. At 50 °C the rate constant for (Me₃Si)₃GeH reaches 1.5 × 10⁷ M⁻¹ s⁻¹, while Bu₃GeH remains at 7.2 × 10⁵ M⁻¹ s⁻¹—an 80‑fold differential [2].

radical reduction hydrogen atom transfer rate constant free-radical clock

Radical Reactivity Selectivity Profile: (Me₃Si)₃GeH vs. (Me₃Si)₃SiH Across Oxygen-Centered and Carbon-Centered Radicals

A comprehensive laser flash photolysis (LFP) and ESR spin‑trapping study by Lalevée et al. directly compared the radical reactivity of (TMS)₃GeH (I) and (TMS)₃SiH (II) across multiple reaction manifolds [1]. The parent germane (TMS)₃GeH was found to be more reactive than (TMS)₃SiH toward t‑butoxyl radicals, t‑butylperoxyl radicals, and phosphinoyl radicals, as well as toward triplet‑state aromatic ketones [1]. Conversely, the germyl radical II exhibited lower absolute electronegativity, rendering its addition to electron‑rich alkenes less efficient than that of the silyl radical I. Radical II was also less reactive for both peroxylation (O₂ trapping) and halogen‑atom abstraction from CBr₄ [1]. The rearrangement of the germyl‑peroxyl adduct (II + O₂ → II‑O₂) was slower than the analogous silyl‑peroxyl rearrangement, a consequence of differing reaction exothermicities [1].

laser flash photolysis radical reactivity silyl vs germyl radicals oxidation behavior

Trimethylsilyl Substituent Effect: 33‑ to 80‑Fold Rate Enhancement Over Tri‑n‑butylgermane

Replacement of the three n‑butyl groups in Bu₃GeH with trimethylsilyl groups produces a 33‑fold increase in the rate constant for H‑atom donation to primary alkyl radicals at 25 °C (from ~9.4 × 10⁴ to 3.1 × 10⁶ M⁻¹ s⁻¹) [1]. At 50 °C the enhancement factor grows to approximately 80‑fold [2]. For comparison, the analogous substituent effect in the silicon series—replacing alkyl groups in R₃SiH with Me₃Si groups—produces a ~400‑fold rate enhancement, while phenyl substitution yields only a ~10‑fold increase in both the silane and germane series [2]. The amplified effect in the germanium system is attributed to through‑space hyperconjugative stabilization of the (Me₃Si)₃Ge• radical via interaction between the unpaired electron and the Si–C β‑bonds, an effect that is modulated by the larger orbital size at germanium relative to silicon [1][2].

substituent effect germanium hydride through-space stabilization hyperconjugation

Functional Group Tolerance in Radical Germyldesulfonylation: Chloro Substituents Survive Where Bu₃SnH and TTMSS Cause Hydrogenolysis

In the radical‑mediated germyldesulfonylation of vinyl and (α‑fluoro)vinyl sulfones reported by Wnuk et al., (TMS)₃GeH delivered vinyl tris(trimethylsilyl)germanes in high isolated yields—exemplified by 91% for 12a(E), 98% for 13a(E), and 94% for 14a(E) [1]. Critically, the germyldesulfonylation protocol tolerated functional groups that are vulnerable to radical hydrogenolysis with Bu₃SnH and TTMSS. Specifically, treatment of (α‑fluoro)vinyl sulfone 5f bearing a chloro substituent with Ph₃GeH gave 13f without reduction of the C–Cl bond, a selectivity not achievable with Bu₃SnH or TTMSS under comparable radical conditions [1]. The resulting vinyl tris(trimethylsilyl)germanes serve as competent nucleophilic partners in subsequent Pd‑catalyzed cross‑coupling reactions with aryl halides after oxidative activation with H₂O₂ under basic aqueous conditions [1].

germyldesulfonylation vinyl germane cross-coupling functional group tolerance

Stereoselective Alkyne Hydrogermylation: Exclusive Formation of 2‑Alkenylgermanes in High Yield

Bernardoni et al. demonstrated that (TMS)₃GeH reacts with a variety of alkynes under radical conditions to afford exclusively 2‑alkenylgermanes with complete stereo‑ and regioselectivity in excellent chemical yields [1]. In contrast, the analogous reactions with alkenes gave no addition products except for the activated substrate 4‑vinylpyridine, a behavior rationalized by the reversibility of germyl radical addition to unactivated olefins due to the lower exothermicity of (TMS)₃Ge• addition compared with trialkylgermyl radicals [1]. This divergent reactivity toward alkynes versus alkenes is a distinctive feature of the tris(trimethylsilyl)germyl radical that is not shared by trialkylgermyl or trialkylstannyl radicals, which generally add efficiently to both alkenes and alkynes [1].

hydrogermylation alkyne stereoselective vinyl germane

(Me₃Si)₃GeH as a Molecular Model for Ge(111) Surface Passivation: A Unique Application Not Accessible with Silicon or Tin Analogues

Okorn et al. employed (Me₃Si)₃GeH as a homogeneous molecular model compound to mimic the reactivity of hydrogen‑terminated Ge(111) surfaces toward sulfur passivation [1]. Time‑ and temperature‑dependent NMR spectroscopy yielded quantitative rate constants for the reaction between (Me₃Si)₃GeH and elemental sulfur, and allowed determination of the activation energy for this process [1]. This application exploits the direct Ge–H bond present in (Me₃Si)₃GeH as a spectroscopic and kinetic proxy for the Ge–H termination of single‑crystal germanium surfaces. Neither (Me₃Si)₃SiH (lacking the Ge center) nor Bu₃SnH (having a different metal–H bond energetics and surface chemistry) can serve as a valid molecular model for Ge(111) surface chemistry, making (Me₃Si)₃GeH uniquely fit for this purpose [1].

surface passivation Ge(111) semiconductor NMR kinetics

Evidence‑Driven Application Scenarios for Tris(trimethylsilyl)germane in Research and Industrial Settings


Radical Dehalogenation and Deoxygenation (Barton–McCombie) with Tin‑Free, High‑Rate H‑Atom Donation

With a rate constant of 3.1 × 10⁶ M⁻¹ s⁻¹ for primary alkyl radical trapping at 25 °C [1], (Me₃Si)₃GeH delivers reduction yields of 96–100% for alkyl chlorides, bromides, iodides, and thiocarbonyl derivatives (Barton–McCombie deoxygenation) under mild conditions (0.2 M substrate, 2 equiv germane, AIBN, toluene, 82 °C) [1]. Its H‑atom donor potency slightly exceeds that of Bu₃SnH while being approximately 7‑fold higher than TTMSS, enabling shorter reaction times or lower reagent excess [1][2]. This scenario is particularly relevant for medicinal chemistry and process development laboratories seeking to replace toxic organotin reagents without sacrificing kinetic performance.

Synthesis of Vinyl Germanes via Radical Germyldesulfonylation for Subsequent Pd‑Catalyzed Cross‑Coupling

Treatment of vinyl and (α‑fluoro)vinyl sulfones with (TMS)₃GeH under radical conditions (AIBN, toluene, 82 °C) yields vinyl tris(trimethylsilyl)germanes in 91–98% isolated yield with retention of E‑stereochemistry [3]. The resulting vinyl germanes undergo Pd‑catalyzed cross‑coupling with aryl halides after oxidative activation with H₂O₂ under basic aqueous conditions [3]. Critically, this protocol tolerates chloro substituents that would be reduced by Bu₃SnH or TTMSS, enabling sequential desulfonylation/cross‑coupling strategies on polyhalogenated substrates [3].

Stereoselective Hydrogermylation of Alkynes to 2‑Alkenylgermanes

The (TMS)₃Ge• radical adds to terminal and internal alkynes with complete regio‑ and stereoselectivity, affording exclusively 2‑alkenylgermanes in excellent yields [4]. Unactivated alkenes are inert under identical conditions due to the thermoneutral or endothermic nature of germyl radical addition to olefins, providing a built‑in chemoselectivity for alkyne functionalization in polyunsaturated substrates [4]. The 2‑alkenylgermane products serve as bench‑stable transmetallation reagents for Pd‑catalyzed C–C bond formation, offering an alternative to organostannanes (Stille) and organosilanes (Hiyama) with distinct reactivity tuning [3][4].

Molecular Probe for Germanium Semiconductor Surface Passivation Kinetics

(Me₃Si)₃GeH is uniquely suited as a homogeneous molecular model for hydrogen‑terminated Ge(111) surfaces because it presents a Ge–H bond in a steric environment that mimics the surface Ge–H termination [5]. Time‑ and temperature‑dependent NMR kinetic measurements of its reaction with elemental sulfur provide quantitative rate constants and activation parameters that directly inform industrial passivation process design for germanium‑based microelectronic devices [5]. Neither silicon‑based analogues nor tin hydrides can replicate this Ge‑specific surface chemistry.

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